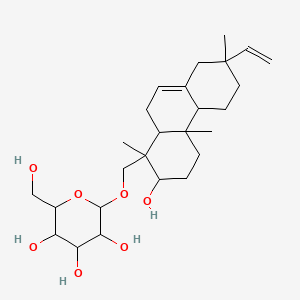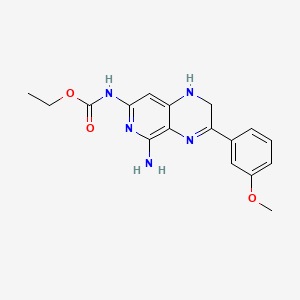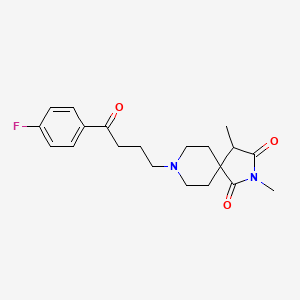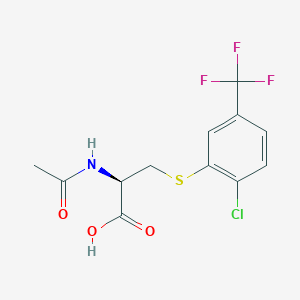
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of L-cysteine and a substituted phenyl group attached to the sulfur atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The acetylation can be achieved using acetic anhydride or acetyl chloride under basic conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation and substitution reactions. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group or to modify the phenyl substituent.
Substitution: The halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deacetylated derivatives or modified phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- involves its interaction with various molecular targets and pathways. The acetyl group and the substituted phenyl group can influence the compound’s reactivity and binding affinity to biological molecules. The sulfur atom in the compound can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can modulate cellular signaling pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-phenyl-L-cysteine
- N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
- N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine
Uniqueness
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
84559-07-9 |
|---|---|
Molecular Formula |
C12H11ClF3NO3S |
Molecular Weight |
341.73 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[2-chloro-5-(trifluoromethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C12H11ClF3NO3S/c1-6(18)17-9(11(19)20)5-21-10-4-7(12(14,15)16)2-3-8(10)13/h2-4,9H,5H2,1H3,(H,17,18)(H,19,20)/t9-/m0/s1 |
InChI Key |
SLUASYVUYSRWTQ-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


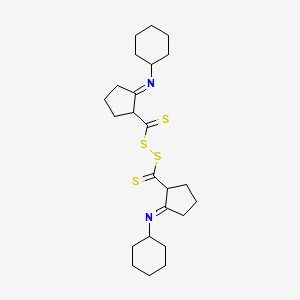
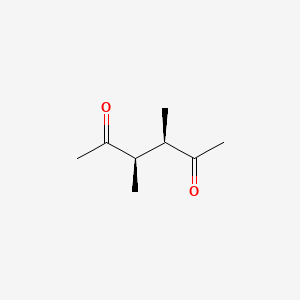
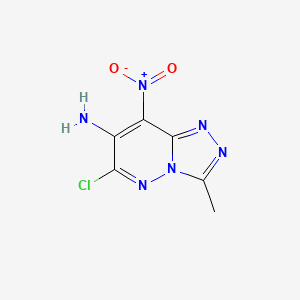

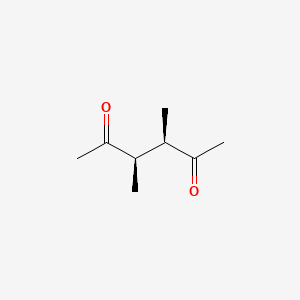
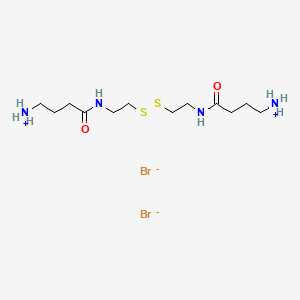
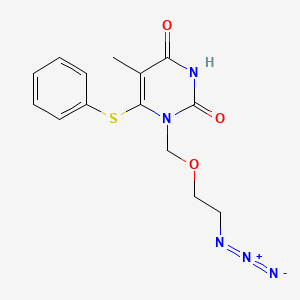

![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
